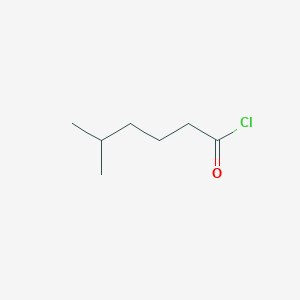






|
REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:9])[CH2:3][CH2:4][CH2:5][C:6](O)=[O:7].S(Cl)([Cl:12])=O>>[CH3:1][CH:2]([CH3:9])[CH2:3][CH2:4][CH2:5][C:6]([Cl:12])=[O:7]
|


|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(CCCC(=O)O)C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|


|
Type
|
CUSTOM
|
|
Details
|
was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 90 minutes
|
|
Duration
|
90 min
|
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture was concentrated
|
|
Type
|
DISTILLATION
|
|
Details
|
distilled at reduced pressure
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(CCCC(=O)Cl)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 22.35 g | |
| YIELD: CALCULATEDPERCENTYIELD | 85.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |